molecular formula C21H24N2O4 B2996099 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 955758-22-2

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2996099
CAS No.: 955758-22-2
M. Wt: 368.433
InChI Key: BMKKHWCCILQECE-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic small molecule based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound features a tetrahydroisoquinoline core substituted with an acetyl group at the 2-position and a 2-(3,4-dimethoxyphenyl)acetamide moiety at the 7-position. The 3,4-dimethoxyphenyl group can influence the compound's electronic properties and potential for intermolecular interactions, such as π-stacking, which are critical for binding to biological targets . The THIQ core is a common feature in numerous biologically active natural products and approved drugs, which exhibit a wide range of pharmacological effects, including anti-cancer, anti-bacterial, anti-inflammatory, and central nervous system (CNS) activities . Specifically, structurally similar tetrahydroisoquinoline derivatives have been investigated as potent and selective orexin receptor (OX1) antagonists, which are relevant for studying reward processes, addiction, and sleep disorders . Other THIQ analogs are used clinically as muscle relaxants (e.g., atracurium), anti-tussives (noscapine), and anti-hypertensives (quinapril), highlighting the therapeutic significance of this chemical scaffold . In research settings, this compound serves as a valuable intermediate or lead compound in drug discovery and medicinal chemistry programs. It can be utilized to explore structure-activity relationships (SAR), particularly around the C-7 position of the tetrahydroisoquinoline ring, where substitutions are known to significantly modulate potency and selectivity towards various enzymatic and receptor targets . Its mechanism of action is dependent on the specific biological target under investigation, but may involve receptor antagonism or enzyme inhibition. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14(24)23-9-8-16-5-6-18(12-17(16)13-23)22-21(25)11-15-4-7-19(26-2)20(10-15)27-3/h4-7,10,12H,8-9,11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKKHWCCILQECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core , an acetyl group, and a 3,4-dimethoxyphenylacetamide moiety. This unique structure contributes to its potential biological activities. The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets.

Property Details
IUPAC Name N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
Molecular Formula C1515H1818N22O44
Molecular Weight 290.32 g/mol

Anticancer Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide showed significant antiproliferative effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study:
A study evaluated the antiproliferative activity of tetrahydroisoquinoline derivatives against human tumor cell lines using the MTT assay. The results showed that certain derivatives inhibited cell growth by over 70% in multiple lines (e.g., HCT-116 and PC-3) compared to control groups .

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have also been investigated for their antimicrobial properties. The compound was found to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies demonstrated that similar compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with structural modifications showed enhanced antibacterial activity with MIC values ranging from 10 to 50 µg/ml .

The biological activity of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It can modulate receptors linked to apoptosis pathways.
  • DNA Interaction: Some studies suggest that it may bind to DNA or RNA structures, disrupting their function.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other related tetrahydroisoquinoline derivatives is useful:

Compound Anticancer Activity Antimicrobial Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamideSignificant inhibition in multiple cancer cell linesModerate activity against Gram-positive bacteria
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamideHigh potency in inducing apoptosisStrong antibacterial effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the tetrahydroisoquinoline core or the acetamide side chain. These modifications influence molecular weight, solubility, and receptor selectivity.

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2-acetyl, 7-(3,4-dimethoxyphenyl)acetamide C21H24N2O4 368.4 Baseline for comparison; OX1R antagonist
Analog 1 () 2-acetyl, 7-(2,4-dichlorophenoxy)acetamide C19H18Cl2N2O3 393.3 Dichlorophenoxy group increases lipophilicity; potential enhanced CNS penetration
Analog 2 () 2-(ethylsulfonyl), 7-(3,4-dimethoxyphenyl)acetamide C21H26N2O5S 418.5 Sulfonyl group improves solubility; possible reduced receptor affinity
Compound 52 () 6,7-dimethoxy, 4-fluorophenylmethyl C29H30FN2O4 509.0 Fluorine enhances metabolic stability; high OX1R selectivity (IC50 < 10 nM)
Compound 28 () 7-(2,2,2-trifluoroethoxy) C25H28F3N2O5 508.5 Trifluoroethoxy group enhances electron-withdrawing effects; moderate OX1R activity (IC50 ~50 nM)

Pharmacological Activity and Selectivity

Orexin Receptor Antagonism

The target compound and its analogs primarily function as OX1R antagonists. Modifications at the 6- and 7-positions significantly impact potency and selectivity:

  • Compound 52 (): Substitution with a 4-fluorophenylmethyl group yields >100-fold selectivity for OX1R over OX2R, attributed to steric and electronic complementarity in the receptor’s hydrophobic pocket .
  • Compound 20 (): A piperidin-1-yl ethoxy group at the 7-position reduces OX2R binding (IC50 >1 µM) while maintaining OX1R activity (IC50 = 12 nM) .
  • Analog 1 (): The dichlorophenoxy group shifts activity toward non-orexin targets (e.g., P2X7 receptors), demonstrating structural sensitivity in receptor engagement .
Solubility and CNS Permeability
  • Compound 33 (): Replacement of the acetyl group with a benzylcarbamoyl moiety (C25H29N3O4) increases polarity, improving aqueous solubility (logP = 2.1 vs. 3.5 for the target compound) but reduces blood-brain barrier permeability .
  • Compound 28 (): The trifluoroethoxy group enhances lipophilicity (logP = 3.8), favoring CNS penetration but requiring formulation optimization for bioavailability .

Key Research Findings

3,4-Dimethoxyphenyl Critical for OX1R Binding: Deletion or substitution of this group (e.g., with chlorophenoxy) reduces OX1R affinity by >50%, highlighting its role in receptor interaction .

Fluorine Substitutions Enhance Selectivity : Fluorine at the 4-position (Compound 52) improves metabolic stability and OX1R/OX2R selectivity by reducing oxidative degradation .

Alkoxy Chain Length Modulates Solubility : Longer alkoxy chains (e.g., butoxy in Compound 10e, ) increase molecular weight and logP, necessitating trade-offs between solubility and CNS penetration .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Reactions involving reductive amination (e.g., NaBH(OAc)₃) require strict anhydrous conditions and room temperature to prevent side reactions .
  • Catalysts : Use of triethylamine or DIPEA as bases improves coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .

Q. Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
AmidationHBTU, DIPEA, DMF63–82%
AcetylationAc₂O, Et₃N, DCM55–71%

How is structural characterization performed for this compound, and what key spectral data confirm its identity?

Answer:

  • 1H NMR : Key signals include:
    • Acetyl group: δ 2.10–2.35 ppm (singlet, 3H).
    • Methoxy groups: δ 3.70–3.85 ppm (singlets, 6H).
    • Tetrahydroisoquinoline protons: δ 4.10–4.50 ppm (multiplet, 4H) .
  • HRMS : Exact mass confirmation (e.g., m/z 424.2012 [M+H]⁺) ensures molecular integrity .

What advanced strategies improve solubility and blood-brain barrier (BBB) permeability for this class of compounds?

Answer:

  • Position-Specific Modifications :
    • 6- and 7-Position Substituents : Introducing polar groups (e.g., dimethylamino, pyridylmethoxy) enhances aqueous solubility. For example, 7-(pyridin-3-ylmethoxy) derivatives show 3-fold higher solubility than methoxy analogs .
    • Acetyl vs. Benzyl Groups : Acetyl at the 2-position reduces logP (from 3.5 to 2.8), improving CNS permeability .
  • Co-Solvents : Use of PEG-400 or cyclodextrin complexes in in vivo studies enhances bioavailability .

How are receptor-binding assays designed to evaluate orexin-1 or P2X7 antagonism?

Answer:

  • In Vitro Binding Assays :
    • Membrane Preparations : HEK293 cells expressing human OX1 or P2X7 receptors.
    • Radioligand Displacement : [³H]-SB-674042 (OX1) or [³H]-A-804598 (P2X7) with Ki values calculated via nonlinear regression .
  • Functional Antagonism : Calcium flux assays (FLIPR) measure dose-dependent inhibition (IC50). For example, A-740003 (a structural analog) shows IC50 = 40 nM at P2X7 .

How can contradictory data on antagonist potency between studies be resolved?

Answer:

  • Comparative Assays : Standardize cell lines (e.g., CHO vs. HEK293) and ligand batches.
  • Structural Analysis : X-ray crystallography or docking studies (e.g., Glide SP mode) identify critical binding residues. For instance, 3,4-dimethoxyphenyl interactions with Tyr³¹⁷ in OX1 explain potency variations .
  • Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to account for inter-lab variability.

What structure-activity relationship (SAR) trends are observed for tetrahydroisoquinoline-based antagonists?

Answer:

  • 7-Position :
    • Electron-Withdrawing Groups (e.g., NO₂): Reduce OX1 affinity (Ki > 500 nM).
    • Electron-Donating Groups (e.g., OMe, NH₂): Enhance potency (Ki = 20–50 nM) .
  • 2-Position : Bulky substituents (e.g., benzyl) decrease BBB penetration but improve metabolic stability .

Q. Table 2: SAR of Selected Derivatives

Compound7-SubstituentOX1 Ki (nM)logP
34aNMe₂282.1
22Pyridin-2-yl452.8
244-Phenoxybutoxy1203.5

Which analytical methods ensure purity and stability in long-term storage?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA), purity >98% .
  • Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) with LC-MS monitoring. Acetamide derivatives show <5% degradation under these conditions .

How is metabolic stability assessed in preclinical studies?

Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL, NADPH). Measure parent compound depletion (t½). For example, 7-methoxy analogs exhibit t½ > 60 min vs. 20 min for 7-OH derivatives .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates .

Can computational modeling predict binding modes to orexin-1 receptors?

Answer:

  • Docking Studies : Glide SP/XP (Schrödinger) with OX1 crystal structure (PDB: 4ZJ8). The 3,4-dimethoxyphenyl group forms π-π stacking with His³⁴⁴, while the acetamide carbonyl hydrogen-bonds with Gln²⁹⁷ .
  • MD Simulations : 100-ns simulations (AMBER) assess stability of ligand-receptor complexes .

What formulation strategies address poor aqueous solubility for in vivo studies?

Answer:

  • Salt Formation : Hydrochloride salts improve solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
  • Nanoformulations : Liposomal encapsulation (e.g., DSPC:Cholesterol) increase plasma AUC by 2-fold .

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